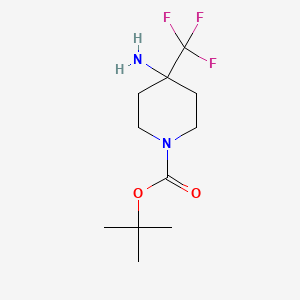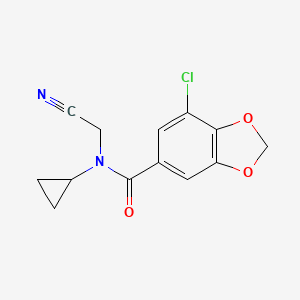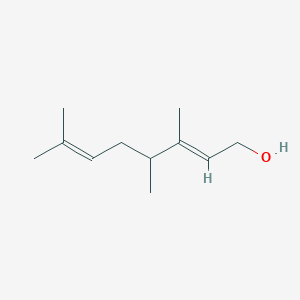
3,4,7-Trimethyl-2E,6-octadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Trimethyl-2E,6-octadien-1-ol is a monoterpenoid compound with the molecular formula C11H20O . It is a type of fatty alcohol and belongs to the class of fatty acyls . This compound is known for its distinct structure, which includes three methyl groups and a double bond in the E-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Trimethyl-2E,6-octadien-1-ol typically involves the use of starting materials such as isoprene units. One common method is the acid-catalyzed hydration of myrcene, which yields the desired alcohol . The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the addition of water to the double bond.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the catalytic hydrogenation of myrcene. This process involves the use of metal catalysts such as palladium or platinum, which help in the selective reduction of the double bonds to form the alcohol . The reaction is typically conducted under high pressure and temperature to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-2E,6-octadien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alcohol can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, Ketones
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
3,4,7-Trimethyl-2E,6-octadien-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,7-Trimethyl-2E,6-octadien-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering specific cellular responses . Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Geraniol: 3,7-Dimethyl-2,6-octadien-1-ol
Nerol: cis-3,7-Dimethyl-2,6-octadien-1-ol
Farnesol: 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-
Uniqueness
3,4,7-Trimethyl-2E,6-octadien-1-ol is unique due to its specific arrangement of methyl groups and the E-configuration of its double bond. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(2E)-3,4,7-trimethylocta-2,6-dien-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)5-6-10(3)11(4)7-8-12/h5,7,10,12H,6,8H2,1-4H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIKDJYPRJOHLN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C)C)C(=CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC=C(C)C)/C(=C/CO)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2500554.png)

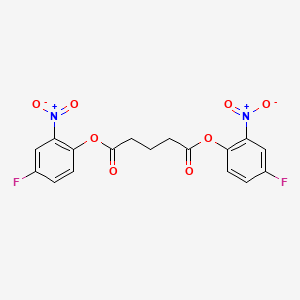
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)
![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)
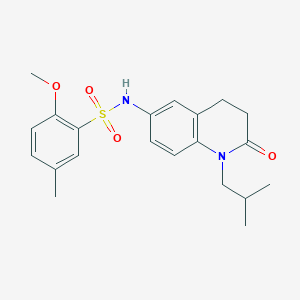
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)
![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)
![5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500571.png)
